5-Nitrosalicylic acid
5-Nitrosalicylic acid
2-Hydroxy-5-nitrobenzoic acid inhibits the activity of wild type-bovine low Mr protein tyrosine phosphatase. The inhibition constant has been evaluated.
5-nitrosalicylic acid is a monohydroxybenzoic acid in which the hydroxy group is ortho- to the carboxylic acid group and which has a nitro substituent para- to the phenolic hydroxy group. It is a monohydroxybenzoic acid and a member of 4-nitrophenols. It is a conjugate acid of a 5-nitrosalicylate.
5-nitrosalicylic acid is a monohydroxybenzoic acid in which the hydroxy group is ortho- to the carboxylic acid group and which has a nitro substituent para- to the phenolic hydroxy group. It is a monohydroxybenzoic acid and a member of 4-nitrophenols. It is a conjugate acid of a 5-nitrosalicylate.
Brand Name:
Vulcanchem
CAS No.:
96-97-9
VCID:
VC20855168
InChI:
InChI=1S/C7H5NO5/c9-6-2-1-4(8(12)13)3-5(6)7(10)11/h1-3,9H,(H,10,11)
SMILES:
C1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)O
Molecular Formula:
C7H5NO5
Molecular Weight:
183.12 g/mol
5-Nitrosalicylic acid
CAS No.: 96-97-9
Cat. No.: VC20855168
Molecular Formula: C7H5NO5
Molecular Weight: 183.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 2-Hydroxy-5-nitrobenzoic acid inhibits the activity of wild type-bovine low Mr protein tyrosine phosphatase. The inhibition constant has been evaluated. 5-nitrosalicylic acid is a monohydroxybenzoic acid in which the hydroxy group is ortho- to the carboxylic acid group and which has a nitro substituent para- to the phenolic hydroxy group. It is a monohydroxybenzoic acid and a member of 4-nitrophenols. It is a conjugate acid of a 5-nitrosalicylate. |
|---|---|
| CAS No. | 96-97-9 |
| Molecular Formula | C7H5NO5 |
| Molecular Weight | 183.12 g/mol |
| IUPAC Name | 2-hydroxy-5-nitrobenzoic acid |
| Standard InChI | InChI=1S/C7H5NO5/c9-6-2-1-4(8(12)13)3-5(6)7(10)11/h1-3,9H,(H,10,11) |
| Standard InChI Key | PPDRLQLKHRZIJC-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)O |
| Canonical SMILES | C1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)O |
| Melting Point | 229.5 °C |
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